An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and explores its significant role in the synthesis of prominent anti-inflammatory drugs. A key application highlighted is its use as a precursor to Celecoxib, a selective COX-2 inhibitor, and the associated signaling pathway is elucidated. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, also known as α-bromo-4-(methylsulfonyl)acetophenone or 4-(methylsulfonyl)phenacyl bromide, is a halogenated ketone that serves as a versatile building block in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone |
| CAS Number | 50413-24-6[2] |
| Molecular Formula | C₉H₉BrO₃S[2] |
| Synonyms | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulphonyl)phenacyl bromide, p-methylsulfonylphenacyl bromide[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 277.14 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 126-131 °C | [1][2] |
| Boiling Point | 428.4 °C (Predicted) | [2] |
| Density | 1.575 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
The primary synthetic route to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone involves the α-bromination of its precursor, 4-(methylsulfonyl)acetophenone.
Experimental Protocol
This protocol is adapted from a described synthesis of the target compound.[4]
Materials:
-
4-(Methylsulfonyl)acetophenone
-
Ethylene dichloride (EDC)
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution
-
Brine
-
Water
Procedure:
-
Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
-
Initiate the reaction by adding a small amount of 48% hydrobromic acid.
-
Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 ± 3°C.
-
After the addition is complete, allow the mixture to age for 2-3 hours.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Distill the organic layer to remove the bulk of the EDC.
-
Remove the final traces of EDC azeotropically with water.
-
The resulting solid product is obtained as a slurry in water.
-
Filter the slurry and dry the solid to yield crude 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone.
Yield: Approximately 74% from thioanisole (the precursor to 4-(methylsulfonyl)acetophenone in the referenced multi-step synthesis).[4]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a product with a purity of ≥ 99% (GC).[1]
Synthesis and Purification Workflow Diagram
Chemical Reactivity
The reactivity of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is primarily dictated by the presence of the α-bromo ketone functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.
Key reactions include:
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. This is a crucial step in the synthesis of many pharmaceutical compounds.
-
Formation of Heterocycles: Its bifunctional nature (electrophilic carbonyl carbon and electrophilic α-carbon) allows for its use in the construction of various heterocyclic ring systems, which are prevalent in drug molecules.
Spectral Analysis
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | Doublet | 2H, Aromatic protons ortho to the carbonyl group |
| ~7.9 | Doublet | 2H, Aromatic protons meta to the carbonyl group |
| ~4.4 | Singlet | 2H, -CH₂Br protons |
| ~3.1 | Singlet | 3H, -SO₂CH₃ protons |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (carbonyl carbon) |
| ~140 | Quaternary aromatic carbon attached to the sulfonyl group |
| ~135 | Quaternary aromatic carbon attached to the carbonyl group |
| ~130 | Aromatic CH carbons ortho to the carbonyl group |
| ~128 | Aromatic CH carbons meta to the carbonyl group |
| ~44 | -SO₂CH₃ (methyl carbon) |
| ~30 | -CH₂Br (bromomethyl carbon) |
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~1690 | C=O stretching (aromatic ketone) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1310, ~1150 | S=O stretching (sulfonyl group) |
| ~1200 | C-Br stretching |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2900-3000 | C-H stretching (aliphatic) |
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 277 (for ⁷⁹Br) and 279 (for ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[5] Common fragmentation patterns for α-bromo ketones include the loss of the bromine atom and cleavage adjacent to the carbonyl group.
Table 6: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 277/279 | [M]⁺ (Molecular ion) |
| 198 | [M - Br]⁺ |
| 183 | [C₇H₇O₂S]⁺ (loss of -CH₂Br) |
| 155 | [C₇H₇S]⁺ (loss of -CH₂Br and CO) |
| 79/81 | [Br]⁺ |
Applications in Drug Development
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib and Rofecoxib.[4][6] Its role is to provide the core phenacyl bromide moiety, which is subsequently elaborated to form the final drug structure.
Role in Celecoxib Synthesis
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The synthesis of Celecoxib involves the reaction of a diketone intermediate with (4-sulfamoylphenyl)hydrazine.[8] While 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is not a direct precursor in the most common Celecoxib syntheses, related structures and synthetic strategies highlight its importance in accessing the necessary pharmacophores for COX-2 inhibition.
Celecoxib Signaling Pathway
The therapeutic effect of drugs derived from this intermediate, such as Celecoxib, is achieved through the selective inhibition of the COX-2 enzyme.[7][9]
Mechanism of Action:
-
Inflammatory Stimuli: In response to inflammatory signals, cells upregulate the expression of the COX-2 enzyme.
-
Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂).[9][10]
-
Inflammation and Pain: These prostaglandins mediate the physiological responses of inflammation, pain, and fever.[10]
-
COX-2 Inhibition: Celecoxib selectively binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins.[11]
-
Therapeutic Effect: The reduction in prostaglandin levels leads to the alleviation of pain and inflammation.[9]
The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. By sparing COX-1, selective inhibitors reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]
Mechanism of Action of Celecoxib
Safety and Handling
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is an irritant and may be corrosive.[3] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical properties, predictable reactivity, and established role as a key intermediate in the synthesis of important drugs like Celecoxib make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, serving as a foundational resource for its effective and safe utilization in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. savemyexams.com [savemyexams.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ClinPGx [clinpgx.org]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
